molecular formula C8H4ClF3N2O B1415109 5-Chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 1092352-68-5

5-Chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B1415109
CAS No.: 1092352-68-5
M. Wt: 236.58 g/mol
InChI Key: ASIAROODYAVYRI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile involves several steps. One common method includes the reaction of 5-chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)pyridine with cyanogen bromide under basic conditions. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

5-Chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-Chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, as it can improve the bioavailability of therapeutic agents .

Comparison with Similar Compounds

5-Chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-chloro-6-methyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2O/c1-3-6(9)5(8(10,11)12)4(2-13)7(15)14-3/h1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIAROODYAVYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=O)N1)C#N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101137227
Record name 5-Chloro-1,2-dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-68-5
Record name 5-Chloro-1,2-dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,2-dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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